SL327
Overview
Description
SL 327 is a selective inhibitor of mitogen-activated protein kinase kinase 1 and mitogen-activated protein kinase kinase 2 (MEK1/2). It is known for its ability to cross the blood-brain barrier and is primarily used in scientific research to study the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway .
Preparation Methods
SL 327 can be synthesized through a series of chemical reactions involving the formation of a vinylogous cyanamide. The synthetic route typically involves the reaction of 4-aminophenylthiomethylene with 2-(trifluoromethyl)benzeneacetonitrile under specific conditions to yield SL 327
Chemical Reactions Analysis
SL 327 undergoes various chemical reactions, including:
Oxidation: SL 327 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms, although this is less common.
Substitution: SL 327 can undergo substitution reactions, particularly involving the amino and sulfanyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
SL 327 is widely used in scientific research due to its ability to inhibit MEK1/2. Some of its applications include:
Chemistry: Used to study the MAPK/ERK pathway and its role in various cellular processes.
Biology: Employed in research on cell proliferation, differentiation, migration, senescence, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating various cancers, including melanoma, non-small cell lung cancer, colorectal cancer, primary brain tumors, and hepatocellular carcinoma
Industry: Utilized in the development of new therapeutic agents targeting the MAPK/ERK pathway.
Mechanism of Action
SL 327 exerts its effects by selectively inhibiting MEK1/2, which are key components of the MAPK/ERK pathway. This inhibition prevents the phosphorylation and activation of downstream targets, leading to the suppression of cellular processes such as proliferation and differentiation . The compound’s ability to cross the blood-brain barrier makes it particularly useful for studying neurological processes and disorders .
Comparison with Similar Compounds
SL 327 is unique due to its high selectivity for MEK1/2 and its ability to cross the blood-brain barrier. Similar compounds include:
U0126: Another MEK1/2 inhibitor, but with different selectivity and potency.
PD98059: A MEK1 inhibitor with a different mechanism of action.
Trametinib: A MEK1/2 inhibitor used clinically for treating melanoma
SL 327 stands out due to its specific applications in neurological research and its unique chemical structure.
Properties
IUPAC Name |
(Z)-3-amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3S/c17-16(18,19)14-4-2-1-3-12(14)13(9-20)15(22)23-11-7-5-10(21)6-8-11/h1-8H,21-22H2/b15-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOXTZFYJNCPIS-FYWRMAATSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C(N)SC2=CC=C(C=C2)N)C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=C(\N)/SC2=CC=C(C=C2)N)/C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429549 | |
Record name | SL327 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
305350-87-2 | |
Record name | SL327 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SL 327 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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